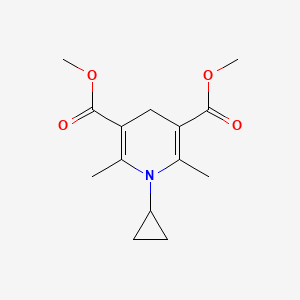

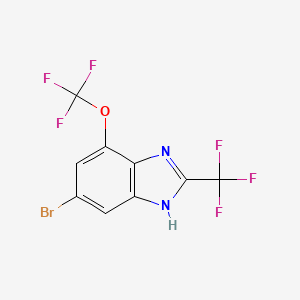

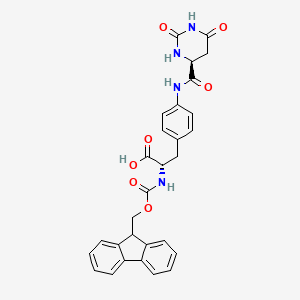

![molecular formula C13H18N2O B1444119 C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine CAS No. 1341659-04-8](/img/structure/B1444119.png)

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine

説明

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine (CMPI) is a derivative of the indoleamine family of compounds, which are known for their biological activity. CMPI is a relatively new compound and has been the subject of much research in recent years due to its potential applications in medical, pharmaceutical, and industrial settings.

科学的研究の応用

Automotive and Industrial Coatings

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine: is utilized in the formulation of coatings for automotive and industrial applications. Its high volatility contributes to better chemical resistance, water resistance, and stain resistance of dry films. This compound functions as a secondary coalescing agent, which helps lower the overall co-solvent demand, leading to a more favorable volatile organic compound (VOC) profile .

Resin Polymerization

In the field of resin polymerization, this compound offers an inert tertiary amine functionality, making it suitable as a catalyst. It aids in improving manufacturing processes and application performance in waterborne industrial formulations .

Industrial Inks

The compound’s wide solubility range and excellent compatibility with commonly used binder systems make it an ideal additive in the production of industrial inks. It helps in creating inks that provide strong adhesion and consistent quality .

Catalytic Diluent in 2K Reactive Systems

Due to its inert nature and absence of active hydrogen, C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine is used as a catalytic diluent in two-component (2K) reactive systems. This allows for lower curing temperatures and potentially faster curing times .

Water-Based Resins

This etheramine is developed for use in water-based resins, where it acts as a coalescing agent and neutralizer. Its fully miscible nature with water provides improved dispersion stability compared to more hydrophobic neutralizers .

Pigment Wetting Agent

The compound has a strong affinity for adsorption at pigment surfaces, which results in excellent wetting properties. This characteristic is particularly beneficial in the formulation of paints and coatings, where uniform pigment distribution is crucial .

Dry Film Hardening Agent

When used in coatings, C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine contributes to the creation of harder dry films. This results in a finished product that is more resistant to physical damage and environmental factors .

Compliance and Regulatory Status

The compound is available in various markets including the U.S., Europe, and select Asian and South American markets. It has completed initial registration in China, indicating its compliance with international regulatory standards .

特性

IUPAC Name |

[1-(3-methoxypropyl)indol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-16-8-4-7-15-10-11(9-14)12-5-2-3-6-13(12)15/h2-3,5-6,10H,4,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSUGFQQUATQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

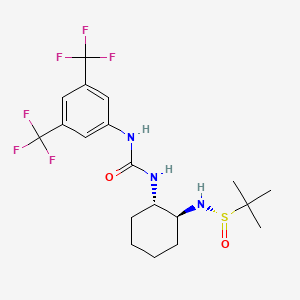

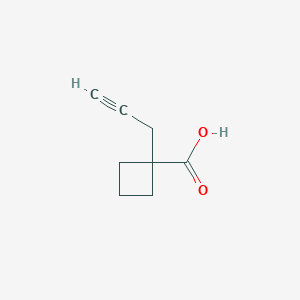

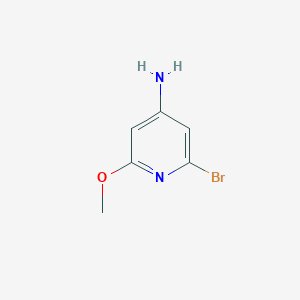

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)

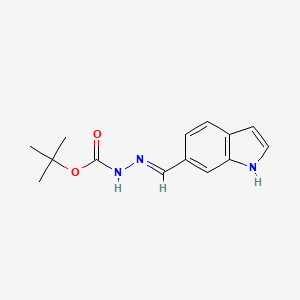

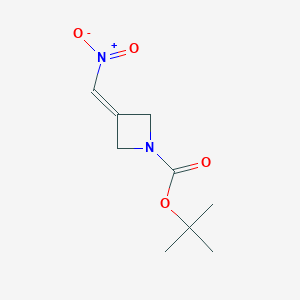

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)